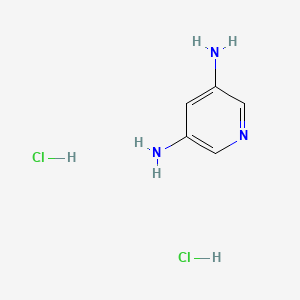

Pyridine-3,5-diamine dihydrochloride

Description

Significance of Pyridine-Based Diamine Systems in Advanced Chemistry

Pyridine (B92270) derivatives are among the most significant classes of heterocyclic compounds, playing a crucial role in fields from medicinal chemistry to materials science. researchgate.net The pyridine ring is a key structural component in numerous natural products, including vitamins and alkaloids, as well as a vast array of pharmaceuticals. mdpi.comnih.gov Its presence in over 7,000 drug molecules underscores its importance as a "privileged scaffold" in drug discovery. rsc.orgnih.govnih.gov

The introduction of two amine (diamine) substituents onto the pyridine ring significantly enhances its chemical utility. Pyridine-based diamine systems are of particular interest due to several key features:

Enhanced Hydrogen Bonding: The two amino groups act as hydrogen bond donors, while the pyridine nitrogen acts as a hydrogen bond acceptor. This multiplicity of bonding sites allows these molecules to form strong and specific interactions with biological targets like enzymes and receptors, a crucial aspect of medicinal chemistry. nih.govresearchgate.net

Basicity and Solubility: The basic nature of the pyridine nitrogen and the amino groups can improve the water solubility of larger molecules, which is a desirable property for pharmaceutical candidates. mdpi.comresearchgate.net

Ligand Formation: Diaminopyridines are effective ligands for coordinating with metal ions. This property is leveraged in the development of catalysts and functional materials.

Synthetic Versatility: The amino groups serve as reactive handles for building more complex molecular architectures, making diaminopyridines valuable intermediates in organic synthesis.

These attributes make pyridine-based diamine systems versatile building blocks for creating a diverse range of functional molecules with applications in pharmaceuticals, agrochemicals, and dyes. researchgate.netontosight.ai

Historical Context and Evolution of Pyridine Diamine Research

The history of pyridine diamine research is intrinsically linked to the broader history of pyridine chemistry. Pyridine was first isolated from coal tar in the mid-19th century, and its structure was determined shortly after. rsc.orgnih.govnih.gov Early synthetic methods, such as William Ramsay's preparation from acetylene (B1199291) and hydrogen cyanide, marked the beginning of synthetic pyridine chemistry. mdpi.comnih.gov

The synthesis of aminopyridines was a significant advancement, with the Chichibabin reaction, discovered in the early 20th century, providing a direct method to aminate the pyridine ring using sodium amide. google.com While this reaction primarily yields 2- and 4-aminopyridines, it laid the groundwork for developing more sophisticated methods for introducing amino groups at various positions.

Over the decades, synthetic methodologies have evolved significantly, allowing for more precise control over the substitution pattern on the pyridine ring. The development of multi-component reactions and transition-metal-catalyzed cross-coupling reactions has enabled the efficient synthesis of specifically substituted pyridines, including diaminopyridines like the 3,5-isomer. nih.govnih.govorganic-chemistry.org This evolution from reliance on coal tar isolates to highly controlled, versatile synthetic routes has expanded the accessibility and research potential of complex pyridine diamines.

Structural Features and General Reactivity Considerations of Pyridine-3,5-diamine (B152807)

The structure and reactivity of Pyridine-3,5-diamine are dictated by the interplay between the electron-deficient pyridine ring and the electron-donating amino groups.

Structural Features: The Pyridine-3,5-diamine molecule consists of a six-membered aromatic ring containing one nitrogen atom, with amino groups substituted at the 3 and 5 positions. The nitrogen atoms of the amino groups typically adopt a trigonal-pyramidal geometry. nih.gov The molecule's geometry is sensitive to the electronic effects of its substituents. nih.gov In its dihydrochloride (B599025) salt form, the pyridine nitrogen and the two amino nitrogens are protonated, increasing water solubility. ontosight.ai

| Property | Data |

| Chemical Formula | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol |

| Dihydrochloride Formula | C₅H₉Cl₂N₃ |

| Dihydrochloride Mol. Wt. | 182.05 g/mol |

Data sourced from PubChem CID 78014. nih.gov

General Reactivity: The reactivity of Pyridine-3,5-diamine is complex:

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated by acids to form pyridinium (B92312) salts, like the dihydrochloride form.

Amino Groups: The amino groups are nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. They are also electron-donating groups, which activate the pyridine ring toward electrophilic aromatic substitution.

Pyridine Ring: The pyridine ring itself is generally electron-deficient and resistant to electrophilic substitution compared to benzene. wikipedia.org However, the activating effect of the two amino groups facilitates electrophilic attack, directing it to the positions ortho and para to themselves (positions 2, 4, and 6). Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, typically at the 2, 4, and 6 positions. slideshare.net Bromination of the related 3,5-bis-(acetylamino) pyridine, for instance, yields a dibromo derivative. researchgate.net

Overview of Research Avenues for Pyridine-3,5-diamine Dihydrochloride

This compound is primarily utilized as a chemical intermediate and a building block in organic synthesis. Its research applications are focused on leveraging its structure to construct more complex molecules for specific functions.

Pharmaceutical Synthesis: Diaminopyridines are precursors in the synthesis of various biologically active compounds. ontosight.ai The 3,5-diamine scaffold can be used to create molecules that target a range of diseases, including cancer and infectious diseases, by incorporating it into larger, more complex drug candidates. researchgate.netresearchgate.net The related compound 3,4-Diaminopyridine (B372788) is itself used as a therapeutic agent and a building block for other complex heterocycles like imidazo[4,5-c]pyridines. sigmaaldrich.comnih.gov

Dye and Pigment Industry: The aromatic diamine structure is a common feature in chromophores. Derivatives of diaminopyridines are investigated for use in dyes. For example, the related compound 2,6-dimethoxy-3,5-pyridinediamine hydrochloride is used as an ingredient in hair dye formulations. thegoodscentscompany.comcosmileeurope.eu

Materials Science: As a bidentate ligand, Pyridine-3,5-diamine can be used to synthesize coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies. nih.gov

Agrochemicals: The pyridine core is present in many pesticides and herbicides. This compound can serve as a starting material for the synthesis of novel agrochemicals. ontosight.ai

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9Cl2N3 |

|---|---|

Molecular Weight |

182.05 g/mol |

IUPAC Name |

pyridine-3,5-diamine;dihydrochloride |

InChI |

InChI=1S/C5H7N3.2ClH/c6-4-1-5(7)3-8-2-4;;/h1-3H,6-7H2;2*1H |

InChI Key |

GACDDWMIIOFTGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1N)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine 3,5 Diamine Dihydrochloride and Its Derivatives

Direct Synthesis Routes to Pyridine-3,5-diamine (B152807) Dihydrochloride (B599025)

The direct synthesis of Pyridine-3,5-diamine, which is subsequently converted to its dihydrochloride salt, primarily relies on the reduction of nitro-substituted pyridine (B92270) precursors. Catalytic hydrogenation and other chemical reduction methods are the most prevalent strategies employed.

Catalytic hydrogenation is a widely utilized and efficient method for the reduction of dinitropyridine compounds to their corresponding diamines. This process typically involves the use of a metal catalyst, such as palladium or rhodium, under a hydrogen atmosphere.

One documented synthesis involves the hydrogenation of 2-chloro-3,5-dinitropyridine (B146277). nih.gov In this procedure, the two nitro groups are reduced in the presence of a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere at room temperature to yield 3,5-diaminopyridine. nih.gov The resulting diamine can then be treated with hydrochloric acid to form the dihydrochloride salt.

Analogous hydrogenation reactions are critical in the synthesis of other structurally related aminopyridines. For instance, the Pd-catalyzed selective hydrogenation of 2,6-diamino-3,5-dinitropyridine (DADNP) is a key step in producing 2,3,5,6-tetraaminopyridine (TAP), a monomer for high-performance polymers. acs.org Studies on this particular reaction using Pd supported on carbon nanotubes (Pd/CNT) have shown that the hydrogenation of DADNP follows pseudo-first-order kinetics. acs.org The efficiency and turnover frequencies are highly dependent on the Pd particle size, indicating the reaction is structure-sensitive. acs.orgacs.org

The general conditions for these hydrogenations involve dissolving the nitro-precursor in a suitable organic solvent, adding the catalyst, and then introducing hydrogen gas. google.com

Table 1: Examples of Hydrogenation-Based Synthesis

| Starting Material | Catalyst | Product | Reference |

|---|---|---|---|

| 2-Chloro-3,5-dinitropyridine | 10% Pd/C | 3,5-Diaminopyridine | nih.gov |

| 2,6-Diamino-3,5-dinitropyridine | Pd/CNT | 2,3,5,6-Tetraaminopyridine | acs.orgacs.org |

Beyond catalytic hydrogenation, other chemical reduction methods can be employed to convert nitro-precursors to the desired diamines. These strategies often utilize metal-based reducing agents or other chemical reductants. The choice of reductant can be crucial for achieving selectivity, especially in molecules with multiple reducible functional groups.

Dinitropyridines are valuable precursors for synthesizing a range of functionalized pyridines, including diaminopyridines, through the reduction of their nitro groups. researchgate.net For example, the reduction of 2-methylamino-3,5-dinitropyridine has been studied using sodium borohydride (B1222165) (NaBH₄). rsc.org This method provides an alternative to high-pressure hydrogenation. Another versatile reagent, sodium dithionite (B78146) (Na₂S₂O₄), has been used for the reductive cyclization of 4-amino-3-nitropyridines with aromatic aldehydes in a one-pot synthesis of 2-aryl-1H-imidazo[4,5-c]pyridines. researchgate.net

While not directly for the 3,5-diamine isomer, a new synthetic route to 3,5-diaminopyridine starting from 3,5-dimethylpyridine (B147111) involves oxidation, amination, and subsequent Hofmann degradation, demonstrating an alternative pathway that avoids direct nitro-group reduction. ciac.jl.cn

Functionalization and Derivatization of the Pyridine-3,5-diamine Core

Once the Pyridine-3,5-diamine core is synthesized, its amino groups serve as reactive handles for further functionalization and derivatization, enabling the creation of a diverse library of compounds.

To control reactivity and achieve selective modifications at other positions of the molecule, the amino groups of Pyridine-3,5-diamine often require temporary blockage using protecting groups. cem.com

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups. fishersci.co.uk The protection of 3,5-diaminopyridine can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O), resulting in the formation of the di-Boc protected derivative. nih.gov This reaction is typically carried out in the presence of a base. fishersci.co.uk The Boc group is valued for its stability under many reaction conditions and can be readily removed (deprotected) under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uk

Another strategy involves protecting primary amines as N-substituted 2,5-dimethylpyrroles, which are stable toward strong bases. nih.gov This protection can be achieved using acetonylacetone. Deprotection is typically accomplished with hydroxylamine (B1172632) hydrochloride. nih.gov Microwave irradiation has been shown to significantly reduce the reaction times for both the protection and deprotection steps in many cases. cem.com

Table 2: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Protection Reagent | Common Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl) | nih.govfishersci.co.uk |

| Carbobenzyloxy | Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | fishersci.co.uk |

Regioselective reactions allow for the introduction of functional groups at specific positions on the Pyridine-3,5-diamine scaffold, which is crucial for building complex molecules and studying structure-activity relationships. The electron-donating nature of the amino groups influences the reactivity of the pyridine ring, typically directing electrophilic substitution to the ortho and para positions (C2, C4, C6).

Achieving regioselectivity can be challenging, and often relies on advanced synthetic strategies such as directed ortho-metalation. For instance, literature describes the regioselective lithiation of 2,5-substituted pyridines, which can then react with various electrophiles. mdpi.com While specific examples for the 3,5-diamino core are less common, the principles apply. The functionalization of halogenated pyridines, followed by cross-coupling reactions, provides another powerful route to selectively substituted pyridines. mdpi.com Enzymatic reactions have also been employed for the regioselective acylation of amino groups in diaminonucleoside derivatives, showcasing the potential for biocatalysis in achieving high selectivity. nih.gov

Multi-Component Reactions for Pyridine Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to synthesizing complex heterocyclic scaffolds like pyridine. bohrium.comacsgcipr.org

The Hantzsch pyridine synthesis is a classic and widely studied MCR. wikipedia.org It traditionally involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. acsgcipr.orgwikipedia.org While the classic Hantzsch synthesis does not directly yield a 3,5-diamino substitution pattern, modifications and variations of this reaction, along with other MCRs, can provide access to a wide range of substituted pyridines. nih.gov

Modern advancements in MCRs focus on developing greener methodologies, using novel catalysts (including magnetic nano-catalysts), and expanding the scope of reactants. bohrium.comrsc.org For example, a three-component synthesis of polysubstituted pyridines has been developed based on a catalytic intermolecular aza-Wittig/Diels–Alder sequence. nih.gov Another approach involves a one-pot, four-component reaction under microwave irradiation to produce novel pyridine derivatives in excellent yields and short reaction times. nih.gov These MCR strategies represent a powerful tool for the de novo synthesis of diverse pyridine scaffolds that can serve as precursors to compounds like Pyridine-3,5-diamine and its derivatives. nih.gov

Cycloaddition and Annulation Strategies in Pyridine Diamine Synthesis

The construction of the pyridine ring is foundational to the synthesis of pyridine diamines. Cycloaddition and annulation reactions represent powerful, convergent methods for assembling this heterocyclic core from simpler acyclic or heterocyclic precursors. These strategies often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single or sequential process.

One of the most prominent cycloaddition approaches is the Diels-Alder reaction, particularly the inverse-electron-demand variant. acsgcipr.org In this process, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.orgbaranlab.org The initial cycloadduct then typically undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like nitrogen gas to yield the aromatic pyridine ring. acsgcipr.org While powerful, the main drawbacks of cycloaddition methods can include the potential for isomeric mixtures and the high cost or complex preparation of starting materials and catalysts. youtube.com

Annulation strategies provide diverse pathways to pyridines through ring-closing reactions. A [3+3]-type condensation, for instance, can be achieved between O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary amine. organic-chemistry.org This method is notable for its modularity and tolerance of a wide array of functional groups under mild conditions. organic-chemistry.org Another approach involves the single-step conversion of N-vinyl or N-aryl amides into pyridines or quinolines. acs.org This process proceeds through amide activation with trifluoromethanesulfonic anhydride, followed by the addition of a π-nucleophile and subsequent annulation. acs.org Metal-catalyzed N-annulation sequences have also been developed, such as a Rh(III)-catalyzed reaction between α,β-unsaturated imines and alkynes. rsc.org

The table below summarizes various cycloaddition and annulation reactions used in the synthesis of substituted pyridines.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Inverse-Demand Diels-Alder | 1,2,4-Triazines and Enamines | Thermal | Substituted Pyridines |

| [3+3] Annulation | O-acetyl ketoximes and α,β-unsaturated aldehydes | Copper(I) salt and secondary ammonium salt | Substituted Pyridines |

| [5+1] Cycloaddition | N-tosyl vinylaziridines and difluoroalkyl halides | Visible-light photoredox catalyst | Substituted Pyridines |

| N-Annulation | Allyl amines and alkynes | Cu(OAc)₂ oxidation, then Rh(III) catalyst | Substituted Pyridines |

| Amide Annulation | N-vinyl amides and alkynes | Trifluoromethanesulfonic anhydride, 2-chloropyridine | Substituted Pyridines |

Green Chemistry Principles in Pyridine-3,5-diamine Synthesis

The integration of green chemistry principles into the synthesis of pyridine derivatives aims to reduce environmental impact, improve safety, and enhance efficiency. rasayanjournal.co.inacsgcipr.org These principles are applied through various techniques, including the use of alternative energy sources, environmentally benign solvents, and highly efficient reaction designs like multicomponent reactions (MCRs). rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a significant green chemistry tool, offering substantial advantages over conventional heating. acs.orgresearchgate.net In the synthesis of novel pyridine derivatives, microwave irradiation has been shown to dramatically reduce reaction times from several hours to just a few minutes, while simultaneously increasing product yields. acs.orgnih.gov For example, a one-pot, four-component reaction to produce cyanopyridine derivatives saw reaction times drop from 6–9 hours under reflux to 2–7 minutes with microwave heating, with yields improving from 71%–88% to 82%–94%. acs.orgnih.gov

The choice of solvent is critical in green synthesis. Efforts are focused on replacing hazardous solvents with safer alternatives. rasayanjournal.co.in Water is an ideal green solvent, and methodologies have been developed for synthesizing fused pyridine derivatives in aqueous media using a reusable catalyst like thiamine (B1217682) hydrochloride. researchgate.net Solvent-free, or solid-state, reactions represent another important green approach, offering benefits such as clean reactions, high product yields, and simplified workup procedures. rasayanjournal.co.in

The following table compares conventional and green synthetic methods for pyridine derivatives.

| Method | Reaction Time | Yield | Key Advantages |

| Conventional Heating (Reflux) | 6–9 hours | 71%–88% | Standard laboratory procedure |

| Microwave Irradiation | 2–7 minutes | 82%–94% | Drastically reduced reaction time, higher yields, energy efficiency acs.orgnih.gov |

| Aqueous Media Synthesis | N/A | High | Use of non-toxic, non-flammable, and inexpensive solvent researchgate.net |

| Multicomponent Reactions (MCRs) | Varies | High | High atom economy, reduced waste, operational simplicity rasayanjournal.co.inacs.org |

Synthesis of Polycyclic and Fused Pyridine-Diamine Systems

Polycyclic and fused pyridine systems are of significant interest due to their rigid, planar structures which can interact effectively with biological targets. bohrium.com The synthesis of these complex molecules often utilizes substituted aminopyridines as key building blocks, which can be elaborated into more complex heterocyclic scaffolds.

A common strategy involves the reaction of an aminopyridine derivative with various reagents to construct an additional ring. For instance, 2-amino-4-methyl-6-phenyl-3-pyridinecarbonitrile can serve as a versatile precursor for a range of fused systems. nih.gov Treatment of this aminopyridine with reagents like ethyl acetoacetate (B1235776) or urea (B33335) leads to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govresearchgate.net Reaction with malononitrile (B47326) can yield a 1,8-naphthyridine (B1210474) derivative, while reaction with hydrazine (B178648) hydrate (B1144303) followed by treatment with other reagents can produce pyrazolo-[3,4-b]-pyridines. nih.govresearchgate.net

Modern synthetic methods, such as metal-catalyzed cross-coupling and C-H amination, have enabled more direct and efficient routes to these systems. Palladium-catalyzed cross-coupling reactions followed by electrophilic cyclization can be used to prepare various furo-pyridine systems under mild conditions. bohrium.com A novel and straightforward approach to 5H-pyrido[2',1':2,3]imidazo[4,5-b]indoles involves an intramolecular C-H amination of 2-(2'-aminophenyl)imidazo[1,2-a]pyridines using a copper(II) catalyst. researchgate.net

The table below outlines examples of fused pyridine systems synthesized from aminopyridine precursors.

| Fused Heterocyclic System | Starting Material | Key Reagents |

| Pyrido[2,3-d]pyrimidine | 2-Amino-4-methyl-6-phenyl-3-pyridinecarbonitrile | Ethyl acetoacetate, Urea, or Thiourea nih.gov |

| 1,8-Naphthyridine | 2-Amino-4-methyl-6-phenyl-3-pyridinecarbonitrile | Malononitrile nih.govresearchgate.net |

| Pyrazolo[3,4-b]pyridine | 3-Hydrazino-4-methyl-6-phenyl-pyridine-2-carbonitrile | Acetic acid, Phenylisothiocyanate nih.gov |

| 5H-Pyrido[2',1':2,3]imidazo[4,5-b]indole | 2-(2'-aminophenyl)imidazo[1,2-a]pyridines | Copper(II) triflate, (Diacetoxyiodo)benzene researchgate.net |

| Benzo acs.orgacs.orgfuropyridines | Chloropyridines (e.g., 2-chloro-3-iodopyridine) | Palladium catalyst, various coupling partners bohrium.com |

Chemical Reactivity and Transformation Mechanisms of Pyridine 3,5 Diamine

Nucleophilic and Electrophilic Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. nih.govresearchgate.net Electrophilic attack on the pyridine nitrogen is also possible, leading to the formation of a pyridinium (B92312) cation, which further deactivates the ring. libretexts.org Consequently, EAS reactions on pyridine, such as nitration and halogenation, typically require harsh conditions and proceed preferentially at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. researchgate.netrsc.org

The presence of two amino groups at the 3 and 5 positions of Pyridine-3,5-diamine (B152807) significantly alters this reactivity profile. Amino groups are strong activating groups that donate electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and facilitating electrophilic attack. This activating effect counteracts the inherent electron deficiency of the pyridine ring, making the molecule more susceptible to electrophilic substitution than pyridine itself. The directing effect of the amino groups would be expected to favor electrophilic attack at the positions ortho and para to them, namely the 2-, 4-, and 6-positions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom. acs.org The electron-donating amino groups at the 3 and 5 positions would be expected to decrease the ring's electrophilicity, making SNAr reactions less favorable compared to unsubstituted or halogen-substituted pyridines.

Reactivity Profiles of the Amino Functionalities

The two primary amino groups of Pyridine-3,5-diamine are key centers of reactivity, capable of acting as both bases and nucleophiles. Their reactivity can be influenced by the electronic properties of the pyridine ring. The amino groups can undergo a range of typical reactions for aromatic amines, including:

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. The regioselectivity of acylation can be influenced by the reaction conditions. For the related compound 3,4-diaminopyridine (B372788), selective acylation at either the 3- or 4-amino group can be achieved by careful choice of the acylating agent and reaction conditions. acs.org A similar selectivity could potentially be explored for the non-equivalent amino groups in substituted 3,5-diaminopyridines.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. The conditions for such reactions need to be controlled to avoid quaternization of the pyridine nitrogen.

Diazotization: The primary amino groups can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). wikipedia.org These diazonium salts are versatile intermediates that can be subsequently converted into a variety of functional groups through Sandmeyer or related reactions, including halides, nitriles, and hydroxyl groups. wikipedia.orglscollege.ac.in This provides an indirect method for introducing a wider range of substituents onto the pyridine ring. The stability of the resulting diazonium salt is a critical factor in the success of these transformations. rsc.org

The basicity of the amino groups is also a significant aspect of their reactivity profile. While aromatic amines are generally weaker bases than aliphatic amines, the electronic nature of the pyridine ring will influence the pKa of the amino groups in Pyridine-3,5-diamine.

Reaction Mechanisms Involving Pyridine-3,5-diamine as a Nucleophile or Base

As a nucleophile, Pyridine-3,5-diamine can participate in reactions where one or both of its amino groups attack an electrophilic center. For instance, it can react with carbonyl compounds, alkyl halides, and other electrophiles. The pyridine nitrogen can also act as a nucleophile, leading to the formation of pyridinium salts.

The basicity of the amino groups and the pyridine nitrogen allows Pyridine-3,5-diamine to act as a base, catalyzing reactions or participating in acid-base chemistry. The use of aminopyridines, such as 4-dimethylaminopyridine (B28879) (DMAP), as highly effective nucleophilic catalysts is well-established in organic synthesis. mdpi.comresearchgate.net While Pyridine-3,5-diamine itself is not typically employed as a catalyst in the same vein as DMAP, its basic and nucleophilic character suggests it could participate in similar catalytic cycles, for example, in acylation reactions.

Tandem Reactions and Cascade Processes for Complex Molecule Synthesis

Pyridine-3,5-diamine is a valuable building block for the synthesis of more complex heterocyclic systems through tandem or cascade reactions. The presence of two nucleophilic amino groups allows for the construction of fused ring systems. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridopyrimidines. The synthesis of various fused pyridine derivatives often utilizes aminopyridines as key starting materials. researchgate.netmdpi.comnih.govnih.gov

A general strategy for the synthesis of fused heterocycles involves the reaction of a substituted aminopyridine with a bifunctional electrophile, leading to a cyclization cascade. While specific examples starting from Pyridine-3,5-diamine are not extensively documented, the principles of such reactions are well-established. For instance, the reaction of an aminopyridine with a β-ketoester can lead to the formation of a pyridopyrimidine ring system.

Metal-Catalyzed Coupling and Cross-Coupling Reactions (Excluding Biological Contexts)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While Pyridine-3,5-diamine itself is not a direct substrate for many of these reactions, its derivatives can be effectively utilized. A common strategy involves the conversion of the amino groups into more suitable leaving groups, such as halides, via the Sandmeyer reaction. wikipedia.orglscollege.ac.in The resulting dihalopyridine can then participate in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. libretexts.org A dihalo-derivative of Pyridine-3,5-diamine could undergo sequential or double Suzuki-Miyaura coupling to introduce aryl or vinyl substituents at the 3- and 5-positions. The regioselectivity of the first coupling on a dihalopyridine can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgrsc.orglibretexts.org A dihalopyridine derived from Pyridine-3,5-diamine could be subjected to Buchwald-Hartwig amination to introduce different amino substituents at the 3- and 5-positions.

The following table summarizes representative metal-catalyzed cross-coupling reactions applicable to dihalopyridine derivatives.

| Reaction | Catalyst/Ligand System (Typical) | Reactants | Product |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Dihalopyridine, Arylboronic acid | Diarylpyridine |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP/XPhos | Dihalopyridine, Amine | Diaminopyridine derivative |

C-H Functionalization of Pyridine-3,5-diamine and its Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of aromatic and heteroaromatic compounds. researchgate.netyoutube.com For pyridines, C-H functionalization can be challenging due to the electron-deficient nature of the ring and the potential for the nitrogen atom to coordinate to the metal catalyst. However, various methods have been developed for the regioselective C-H functionalization of pyridines, often employing directing groups.

For Pyridine-3,5-diamine, the most likely positions for direct C-H functionalization would be the 2-, 4-, and 6-positions, which are activated by the amino groups. The amino groups themselves, or a derivative thereof, could potentially act as directing groups to guide a metal catalyst to a specific C-H bond. While specific examples of C-H functionalization of Pyridine-3,5-diamine are not widely reported, the general principles of directed C-H activation could be applied. For instance, N-acylation of one of the amino groups could introduce a directing group that facilitates ortho-C-H functionalization.

Recent advances in pyridine functionalization have also explored ring-opening and closing strategies to achieve selective halogenation at the 3-position, which is typically difficult to achieve directly. nih.govchemrxiv.orgresearchgate.netnih.govchemrxiv.org Such innovative approaches could potentially be adapted for the functionalization of Pyridine-3,5-diamine derivatives.

Supramolecular Chemistry and Crystal Engineering of Pyridine 3,5 Diamine Dihydrochloride

Hydrogen Bonding Networks in Pyridine-3,5-diamine (B152807) Systems

Hydrogen bonding is the predominant intermolecular force directing the assembly of pyridine-3,5-diamine systems. In the dihydrochloride (B599025) salt, the protonated amine and pyridine (B92270) moieties act as strong hydrogen bond donors, while the chloride ions are effective acceptors, leading to extensive and predictable networks.

In the crystalline state of Pyridine-3,5-diamine dihydrochloride, the primary intermolecular interactions are charge-assisted hydrogen bonds of the N⁺-H···Cl⁻ type. These interactions are significantly stronger than conventional N-H···N or N-H···O bonds due to the electrostatic attraction between the cationic pyridinium (B92312) species and the chloride anions. The amino groups (-NH₃⁺) and the protonated pyridine nitrogen (N⁺-H) provide multiple donor sites, resulting in a three-dimensional network of hydrogen bonds that connects each ion to several neighbors. researchgate.netresearchgate.net

Table 1: Representative Hydrogen Bond Geometries in Aminopyridinium Chloride Systems

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N⁺-H···Cl⁻ | 0.91 | 2.15 | 3.06 | 175 |

Note: Data presented is representative of typical charge-assisted hydrogen bonds found in similar crystalline solids and serves to illustrate the expected interactions.

While this compound itself is unlikely to form significant intramolecular hydrogen bonds due to its geometry, its derivatives can be designed to feature such interactions. Intramolecular hydrogen bonds play a critical role in determining the conformation and stability of molecules. rsc.orgnih.gov For example, in Schiff base derivatives of pyridines, an intramolecular hydrogen bond can form between a hydroxyl group and the imine nitrogen, contributing to the planarity and stability of the molecule. researchgate.net

In more complex derivatives, such as those involving amide linkages, intramolecular hydrogen bonds can occur between an N-H group of the peptide backbone and a nitrogen atom of a pyridine side-chain. rsc.org The strength of these intramolecular hydrogen bonds can be modulated by the solvent environment; highly polar solvents can disrupt weaker intramolecular interactions in favor of forming intermolecular hydrogen bonds with the solvent. rsc.org The presence of these bonds is often confirmed by NMR spectroscopy, where downfield chemical shifts of the involved proton are observed, and by X-ray crystallography, which provides precise geometric data. rsc.orgescholarship.orgrsc.org

Ionic Interactions and Salt Formation in Crystalline Solids

The formation of this compound is a classic acid-base reaction resulting in an ionic salt. The crystal structure is dominated by strong electrostatic or ionic interactions between the positively charged pyridinium-diamine cation and the negatively charged chloride anions. These ionic forces are long-range and non-directional, providing the primary cohesive energy for the crystal lattice.

Design and Robustness of Supramolecular Synthons

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be used to design and predict crystal structures. rsc.org In the context of pyridine-containing compounds, a well-known and reliable heterosynthon involves the hydrogen bond between a carboxylic acid and a pyridine nitrogen (O-H···N). researchgate.netnih.gov

For this compound, the key synthons are formed from the interactions between the ammonium (B1175870) groups and the chloride ions. The bifunctional nature of the ammonium group (acting as a double donor) and the acceptor nature of the chloride ion can lead to the formation of characteristic ring motifs, such as the R²₂(8) synthon where two cations are bridged by two anions. The reliability of these synthons is crucial for a rational approach to crystal engineering. rsc.org The introduction of additional functional groups can sometimes disrupt expected synthons, a phenomenon known as "interaction interference," but the charge-assisted N⁺-H···Cl⁻ interactions are generally very robust and predictable. researchgate.net

Crystal Packing Analysis and Predictive Crystal Engineering

Crystal packing analysis involves examining the three-dimensional arrangement of molecules in the crystal and the intermolecular forces that stabilize this arrangement. For this compound, the packing is driven by the formation of an extensive hydrogen-bonding network mediated by chloride ions, as discussed previously. researchgate.net This network typically leads to the formation of layered structures or complex 3D frameworks. researchgate.net

Predictive crystal engineering aims to design new materials with specific structures and properties by controlling intermolecular interactions. nih.govrsc.org By understanding the preferred synthons and packing motifs of this compound, it becomes possible to predict how modifications to the molecule (e.g., adding substituents) might alter the crystal structure. For example, introducing halogen atoms could promote halogen bonding, competing with or complementing the existing hydrogen bond network. mdpi.com Computational methods, combined with experimental data from X-ray diffraction and Hirshfeld surface analysis, are powerful tools for analyzing and predicting crystal packing. uctm.edu

Self-Assembly Processes in Solution and Solid State

Self-assembly is the spontaneous organization of individual components into ordered structures. The crystallization of this compound from solution is a prime example of a self-assembly process. In solution, the protonated diamine cations and chloride anions are solvated and disordered. During crystallization, desolvation occurs, and the ions assemble into a highly ordered, thermodynamically stable crystal lattice. This process is driven by the formation of the strong ionic and hydrogen bonds that define the solid state. nih.govacs.org

While self-assembly is most commonly associated with solution processes, solid-state self-assembly can also occur, for example, through exposure of amorphous powders to solvent vapor, leading to crystalline structures. acs.orgnih.gov The final crystalline form is a result of the intricate balance between molecular recognition events guided by hydrogen bonding, ionic interactions, and the steric constraints of the constituent ions.

Applications in Advanced Materials Science

Role as a Building Block for Functional Polymeric Materials

Pyridine-3,5-diamine (B152807) is a valuable monomer in the synthesis of high-performance polymers such as polyimides and polyamides. The incorporation of the pyridine (B92270) moiety into the polymer backbone imparts a unique combination of properties, including enhanced thermal stability, solubility, and specific optical and electrical characteristics.

A series of novel polyimides have been successfully synthesized by reacting pyridine-containing diamines with various aromatic dianhydrides through a conventional two-step polycondensation method. core.ac.ukresearchgate.netresearchgate.net This process typically involves the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. The resulting polymers often exhibit excellent thermal stability, with glass transition temperatures (Tg) ranging from 201°C to 310°C and 5% weight loss temperatures (T5%) exceeding 470°C in a nitrogen atmosphere. tandfonline.com

The introduction of the pyridine unit can significantly improve the solubility of otherwise intractable aromatic polyimides. For instance, certain polyimides derived from pyridine-containing diamines are readily soluble in common organic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even tetrahydrofuran (B95107) (THF). core.ac.ukmdpi.com This enhanced solubility is crucial for their processability into films, coatings, and fibers.

Furthermore, these pyridine-based polyimides can exhibit desirable mechanical and optical properties. Films cast from these polymers have shown high tensile strengths (up to 145 MPa) and good optical transparency. tandfonline.com These properties make them promising candidates for applications in the aerospace and electronics industries, where materials with high thermal resistance and processability are in demand. researchgate.net

Table 1: Properties of Functional Polymeric Materials Derived from Pyridine-Containing Diamines

| Polymer Type | Dianhydride Component | Tg (°C) | T5% (°C, N2) | Tensile Strength (MPa) | Solubility | Reference |

|---|---|---|---|---|---|---|

| Polyimide | Various Aromatic Dianhydrides | 201-310 | 472-501 | 103-145 | Good in NMP, DMAc | tandfonline.com |

| Polyimide | Pyromellitic Dianhydride (PMDA) | >300 | ~500 | - | Limited | dtic.mil |

| Polyamide | Aromatic Dicarboxylic Acids | >300 | 437-465 | - | Soluble in polar solvents | mdpi.com |

Catalysis Applications of Pyridine-3,5-diamine Derivatives

Derivatives of Pyridine-3,5-diamine are instrumental in the field of catalysis, where they can function as ligands for metal catalysts or as organocatalysts themselves. The nitrogen atoms of the pyridine ring and the amino groups provide excellent coordination sites for metal ions and can also participate in hydrogen bonding and proton transfer, which are key steps in many catalytic cycles.

While specific studies focusing solely on Pyridine-3,5-diamine as an organocatalyst are emerging, the broader class of aminopyridines is known to participate in various organic transformations. The basicity of the amino groups and the pyridine nitrogen allows these compounds to act as Brønsted or Lewis bases, activating substrates and promoting reactions. Mechanistic studies often suggest that intramolecular proton transfer plays a significant role in the catalytic cycle of aminopyridine-based catalysts. nih.gov

Pyridine-3,5-diamine and its derivatives serve as effective ligands for a variety of transition metals, forming stable complexes that exhibit significant catalytic activity. The amino groups can be readily modified to create multidentate ligands that chelate to metal centers, enhancing the stability and modulating the reactivity of the resulting catalyst.

Palladium(II) complexes featuring pyridine-based ligands have demonstrated high efficiency as precatalysts in important carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The electronic properties of the pyridine ligand, influenced by substituents like amino groups, can significantly impact the catalytic activity of the metal center. nih.gov For instance, electron-donating amino groups can increase the electron density on the metal, which can facilitate key steps in the catalytic cycle, such as oxidative addition.

Similarly, iron(II) complexes with amino-pyridine ligands have been investigated as catalysts for atom transfer radical polymerization (ATRP). nsf.gov The ligand architecture plays a crucial role in controlling the polymerization process. Furthermore, early transition metal complexes, such as those of titanium and zirconium, with aminopyridinato ligands have been explored for their catalytic potential in olefin polymerization. vot.pl

Table 2: Examples of Metal-Catalyzed Reactions Using Pyridine-Amine Derived Ligands

| Metal | Ligand Type | Reaction | Key Findings | Reference |

|---|---|---|---|---|

| Palladium(II) | Functionalized Pyridines | Suzuki-Miyaura Coupling | Efficient precatalysts, activity influenced by ligand basicity. | nih.govacs.org |

| Palladium(II) | Functionalized Pyridines | Heck Cross-Coupling | Versatile precatalysts under relatively mild conditions. | nih.gov |

| Iron(II) | Amino-Pyridine | Atom Transfer Radical Polymerization | Ligand substitution affects catalytic activity. | nsf.gov |

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, and pyridine derivatives are a vital scaffold in this endeavor. nih.gov While the direct use of chiral derivatives of Pyridine-3,5-diamine is an area of ongoing research, the principles of chiral ligand design are well-established for the broader pyridine class. By introducing chirality into the ligand structure, either at a substituent on the pyridine ring or in a side chain attached to the amino groups, it is possible to create a chiral environment around a metal center.

This chiral pocket can then induce enantioselectivity in a variety of transformations, such as hydrogenation, C-C bond formation, and oxidation reactions. rsc.orgrsc.org For example, chiral pyridine-aminophosphine ligands have been successfully applied in iridium-catalyzed asymmetric hydrogenation. rsc.org The development of modular and tunable chiral pyridine units allows for the fine-tuning of steric and electronic properties to achieve high levels of stereocontrol. nih.gov The synthesis of such ligands often involves multi-step procedures starting from readily available chiral precursors. rsc.org

Optoelectronic Materials and Devices (e.g., Organic Light-Emitting Diodes)

Pyridine-based compounds are of significant interest in the field of optoelectronics, particularly for their application in organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyridine ring makes its derivatives suitable for use as electron-transporting or host materials. While much of the research has focused on 3,5-dicyanopyridine derivatives, the underlying principles suggest the potential for 3,5-diaminopyridine-based materials as well. rsc.orgresearchgate.netresearchgate.netnih.gov

The amino groups in Pyridine-3,5-diamine are strong electron-donating groups, which, when combined with the electron-accepting pyridine core, can lead to molecules with intramolecular charge-transfer (ICT) character. This property is highly desirable for creating materials with tunable emission colors and high photoluminescence quantum yields. By modifying the amino groups with various aromatic substituents, it is possible to design novel hole-transporting materials (HTMs) for use in perovskite solar cells and OLEDs. rsc.orgresearchgate.net

For instance, porphyrins substituted with diphenylpyridine amine have been shown to be effective HTMs, facilitating efficient hole transfer from the active layer of a solar cell. researchgate.net The design of donor-acceptor (D-A) type molecules, where a derivative of Pyridine-3,5-diamine could act as the donor part, is a promising strategy for developing new emitters for OLEDs. The performance of such devices is highly dependent on the energy levels (HOMO and LUMO) of the materials, which can be tuned through chemical modification.

Table 3: Performance of OLEDs with Pyridine-3,5-dicarbonitrile-based Emitters

| Emitter | Donor Moiety | Emission Color | Max. External Quantum Efficiency (EQEmax) (%) | Reference |

|---|---|---|---|---|

| TPAmbPPC | 4-(diphenylamino)-2,6-dimethylphenyl | Greenish-Yellow | 39.1 | nih.gov |

| TPAm2NPC | 4-(diphenylamino)-2,6-dimethylphenyl | Greenish-Yellow | 39.0 | nih.gov |

Systems for Proton and Charge Transfer Processes

The presence of both proton-donating (amino groups) and proton-accepting (pyridine nitrogen) sites within the same molecule makes Pyridine-3,5-diamine and its derivatives excellent candidates for studying and utilizing proton and charge transfer phenomena. These processes are fundamental to a wide range of chemical and biological systems and are crucial for applications such as proton-conducting membranes for fuel cells.

Proton transfer complexes can be formed between diaminopyridines and various proton donors. mdpi.com Spectroscopic studies, including FTIR, 1H NMR, and UV-Vis, have confirmed the transfer of a proton from an acidic molecule to the more basic nitrogen atom of the pyridine ring in diaminopyridine derivatives. mdpi.com The formation of these complexes is often accompanied by a distinct color change, indicative of a charge-transfer interaction. scirp.orgnih.govacs.org

In the solid state or within polymer matrices, these proton transfer pathways can facilitate the transport of protons. For example, polymers containing pyridine units can be doped with acids to create proton-conducting membranes. The basic nitrogen atoms on the pyridine rings act as sites for proton hopping, which is a key mechanism for proton conduction.

Furthermore, intramolecular proton transfer (IPT) has been observed in diaminopyridine compounds, particularly in acidic conditions. nih.gov This process, where a proton moves from one site to another within the same molecule, can be influenced by the solvent environment and can have a significant impact on the photophysical properties of the molecule. The interplay between proton and charge transfer in these systems opens up possibilities for the design of materials with novel responsive properties. nih.gov

Theoretical and Computational Studies of Pyridine 3,5 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular properties of Pyridine-3,5-diamine (B152807). DFT methods provide a balance between computational cost and accuracy, making them suitable for calculating optimized geometries, vibrational frequencies, and a variety of electronic properties. researchgate.netnih.gov Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p) to model organic molecules with reasonable accuracy. researchgate.netresearchgate.netresearchgate.net

While comprehensive studies focusing exclusively on Pyridine-3,5-diamine are limited in the available literature, the principles and methodologies can be illustrated through research on its isomers, such as 3,4-diaminopyridine (B372788). For instance, a DFT study on 3,4-diaminopyridine using the B3LYP/6-311++G(2d,2p) level of theory provided detailed information on its optimized geometrical parameters and thermodynamic properties, offering a template for how its 3,5-isomer could be analyzed. researchgate.net These calculations are crucial for establishing the foundational structural and energetic characteristics of the molecule before exploring its reactivity and interactions. researchgate.net

The electronic structure of a molecule is key to its chemical behavior. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO energy level relates to a molecule's ability to donate electrons, while the LUMO energy level indicates its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of chemical reactivity, kinetic stability, and polarizability. irjweb.comresearchgate.net A small energy gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.commdpi.com

DFT calculations are the standard method for determining the energies of these orbitals. researchgate.netmdpi.com For the related isomer, 3,4-diaminopyridine, the HOMO and LUMO energies were calculated to be -5.65 eV and -0.46 eV, respectively, resulting in a HOMO-LUMO energy gap of 5.19 eV. researchgate.net This relatively large gap suggests significant stability. irjweb.com Analysis of the molecular orbitals would likely show the HOMO is localized on the electron-rich amino groups and the pyridine (B92270) ring, while the LUMO is distributed over the aromatic system. Such analysis provides insight into where the molecule is most likely to participate in electron-transfer processes. researchgate.net

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 3,4-Diaminopyridine (Isomer) | B3LYP/6-311++G(2d,2p) | -5.65 | -0.46 | 5.19 | researchgate.net |

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors derived from their electronic structure. nih.govias.ac.in These indices predict how a molecule will behave in a chemical reaction, for example, as a nucleophile (electron donor) or an electrophile (electron acceptor).

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. ias.ac.in

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.comias.ac.in Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). researchgate.netias.ac.in

Nucleophilicity Index (N): Describes the nucleophilic character of a molecule. It is often calculated relative to a standard reference like tetracyanoethylene (B109619) (TCE). researchgate.net

For the isomer 3,4-diaminopyridine, these descriptors have been calculated, providing an indication of its reactivity. researchgate.net The presence of two electron-donating amino groups on the pyridine ring is expected to make Pyridine-3,5-diamine a strong nucleophile. researchgate.net Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

| Descriptor | Symbol | Value | Reference |

|---|---|---|---|

| Chemical Potential | μ | -3.05 eV | researchgate.net |

| Chemical Hardness | η | 2.59 eV | researchgate.net |

| Electrophilicity Index | ω | 1.80 eV | researchgate.net |

The interaction of molecules with surfaces is critical for applications in catalysis, sensing, and corrosion inhibition. DFT calculations are a primary tool for studying these interactions, allowing for the determination of stable adsorption geometries and the calculation of adsorption energies (Eads). researchgate.net The adsorption energy quantifies the strength of the interaction between the molecule (adsorbate) and the surface (substrate). researchgate.net

While specific studies on the adsorption of Pyridine-3,5-diamine were not found in the surveyed literature, the methodology is well-established from studies of pyridine and other molecules on various surfaces like metals, metal oxides, and nanotubes. researchgate.netgre.ac.uk Calculations typically involve placing the molecule at different sites and orientations on a slab model of the surface and optimizing the geometry to find the most stable configuration. researchgate.net For a molecule like Pyridine-3,5-diamine, adsorption would likely involve interactions through the lone pair of electrons on the pyridine nitrogen, the amino groups, and the π-system of the aromatic ring. The presence of the two amino groups could lead to stronger adsorption energies compared to unsubstituted pyridine due to the potential for additional bonding or hydrogen-bonding interactions with the surface. researchgate.net

The energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is a crucial parameter in photochemistry and materials science, particularly for applications in organic light-emitting diodes (OLEDs) involving thermally activated delayed fluorescence (TADF). researchgate.netresearchgate.net A small ΔEST allows for efficient reverse intersystem crossing from the triplet state back to the singlet state, enhancing emission efficiency. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating excited-state energies and thus the singlet-triplet gap. researchgate.net However, for molecules with significant charge-transfer character in their excited states, standard TD-DFT can be inaccurate, sometimes failing to predict phenomena like inverted singlet-triplet gaps where the S₁ state is lower in energy than the T₁ state. chemrxiv.orgnih.govnih.gov More advanced methods, such as ΔDFT or doubles-corrected TD-DFT, may be required for accurate predictions in such cases. nih.govnih.gov

No specific calculations of the singlet-triplet energy gap for Pyridine-3,5-diamine have been reported in the surveyed literature. Such a study would be motivated by an interest in the molecule's potential photophysical applications, and would require careful selection of computational methods to accurately capture the nature of its lowest excited states.

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study conformational changes, solvation effects, and interactions with other molecules like proteins or polymers. nih.gov

There are no specific molecular dynamics simulation studies focused on Pyridine-3,5-diamine in the reviewed literature. However, the application of such methods could be highly valuable. For example, MD simulations could be used to:

Investigate the conformational flexibility of the amino groups.

Study its solvation structure in different solvents to understand solubility.

Simulate its interaction with a biological target, such as an enzyme's active site, to explore its potential as a drug candidate. mdpi.comnih.gov

Analyze its behavior at an interface or within a membrane, which is relevant for drug delivery or materials science applications. nih.gov

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of an MD simulation is highly dependent on the quality of the force field used. mdpi.com

Computational Design and Screening of Novel Pyridine-3,5-diamine Derivatives

One of the most powerful applications of computational chemistry is the rational design and screening of new molecules for specific purposes, often in the context of drug discovery. bohrium.commdpi.com By using the Pyridine-3,5-diamine structure as a core scaffold, new derivatives can be designed in silico by adding various functional groups. These virtual compounds can then be rapidly screened for desired properties such as binding affinity to a biological target, pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity), or electronic characteristics. mdpi.commalariaworld.org

A compelling example of this approach involves the development of derivatives of the saturated analogue, 3,5-diamino-piperidine, as novel antibacterial agents. nih.gov The synthesis of the key piperidine (B6355638) scaffold started from 3,5-diaminopyridine, highlighting the direct relevance of the pyridine core. nih.gov This work demonstrates how the cis-1,3-diamine configuration, present in both the pyridine and piperidine structures, can serve as a crucial pharmacophore for mimicking natural aminoglycoside antibiotics that target bacterial RNA. nih.gov Computational methods, such as molecular docking, could be used in such a workflow to predict how well designed derivatives bind to the ribosomal target, helping to prioritize which compounds to synthesize and test experimentally. nih.govnih.gov This synergy of computational screening and chemical synthesis accelerates the discovery of new and effective therapeutic agents. nih.gov

Advanced Analytical Methodologies in Pyridine 3,5 Diamine Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is fundamental to the molecular-level investigation of Pyridine-3,5-diamine (B152807) dihydrochloride (B599025), providing detailed insights into its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Pyridine-3,5-diamine dihydrochloride in solution. While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic NMR signals.

¹H NMR Spectroscopy: In ¹H NMR, the protonated amine groups (-NH₃⁺) would likely appear as broad signals due to proton exchange and quadrupolar effects of the nitrogen atom. The protons on the pyridine (B92270) ring are expected to produce distinct signals. Due to the symmetrical nature of the molecule, the proton at the C4 position would appear as one signal (a triplet or a broad singlet), and the protons at the C2 and C6 positions would be chemically equivalent, appearing as another signal (a doublet or a broad singlet). The exact chemical shifts (δ) would be influenced by the solvent and the protonation state.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would provide information on the carbon framework. Three distinct signals for the pyridine ring carbons are expected: one for the C3 and C5 carbons bearing the amino groups, one for the C2 and C6 carbons, and one for the C4 carbon. The chemical shifts would confirm the presence of three unique carbon environments in the aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | Higher frequency (Broad) | Singlet | -NH₃⁺ |

| ¹H | ~8.0 - 8.5 | Doublet / Broad Singlet | H2, H6 |

| ¹H | ~7.0 - 7.5 | Triplet / Broad Singlet | H4 |

| ¹³C | ~140 - 150 | - | C3, C5 |

| ¹³C | ~135 - 145 | - | C2, C6 |

| ¹³C | ~120 - 130 | - | C4 |

Note: The data in this table are predicted values based on the chemical structure and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be dominated by vibrations associated with the amine salts and the pyridine ring. Key expected absorption bands include N-H stretching from the ammonium (B1175870) groups, C=C and C=N stretching vibrations characteristic of the aromatic pyridine ring, and N-H bending modes.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 | N-H Stretch | Ammonium Salt (-NH₃⁺) |

| 1620 - 1580 | C=N Stretch | Pyridine Ring |

| 1580 - 1450 | C=C Stretch | Pyridine Ring |

| 1550 - 1480 | N-H Bend | Ammonium Salt (-NH₃⁺) |

| 900 - 650 | C-H Out-of-Plane Bend | Aromatic Ring |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The analysis would be expected to show a prominent peak corresponding to the protonated free base, [C₅H₇N₃ + H]⁺, after the loss of the two HCl molecules. The measured mass-to-charge ratio (m/z) in HRMS would be used to confirm the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments could further validate the structure by showing characteristic losses, such as the loss of ammonia (B1221849) (NH₃).

Table 3: Predicted Mass Spectrometry Data for Pyridine-3,5-diamine

| Ion | Formula | Calculated m/z (Monoisotopic) | Technique |

| [M+H]⁺ | [C₅H₈N₃]⁺ | 110.0718 | ESI-HRMS |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique would provide unequivocal proof of the structure of this compound.

If suitable single crystals were grown, this analysis would yield detailed information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule, confirming the geometry of the pyridine ring and the amine groups.

Crystal Packing: The arrangement of molecules and ions in the crystal lattice.

Intermolecular Interactions: A detailed map of hydrogen bonding between the protonated amine groups (donors), the pyridine nitrogen, and the chloride counter-ions (acceptors). These interactions are critical to understanding the solid-state stability and properties of the salt.

Conformation: The planarity of the pyridine ring and the orientation of the substituent groups.

While a specific crystal structure for this compound is not publicly available, analysis of similar diaminopyridine structures demonstrates the power of this technique in revealing complex hydrogen-bonding networks that define the supramolecular architecture.

Chromatographic Methods for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are essential for separating components of a mixture, making them ideal for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. A stability-indicating HPLC method can separate the main compound from starting materials, by-products, and degradation products. sefh.es

For aminopyridine isomers, reversed-phase HPLC is commonly employed. sielc.comresearchgate.net A typical method would utilize a C18 stationary phase column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net The hydrophilic and basic nature of diaminopyridines often requires specific mobile phase additives, such as ion-pairing reagents or acidic buffers, to achieve good peak shape and resolution. sielc.comresearchgate.net Detection is typically performed using a UV detector, as the pyridine ring is a strong chromophore. The method's validation would confirm its specificity, linearity, accuracy, and precision for quantifying this compound. nih.gov

Table 4: Representative HPLC Conditions for Purity Analysis of Diaminopyridines

| Parameter | Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 150 mm | Reversed-phase separation |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., ammonium acetate (B1210297) with trifluoroacetic acid) researchgate.net | Elution and control of analyte retention |

| Elution Mode | Isocratic or Gradient | Optimization of separation time and resolution |

| Flow Rate | 1.0 mL/min sielc.com | Control of retention time and pressure |

| Detection | UV at ~270 nm sielc.com | Quantitation of the analyte |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensure reproducible retention times |

Future Research Directions and Perspectives

Emerging Synthetic Strategies for Highly Functionalized Pyridine-3,5-diamines

The future of Pyridine-3,5-diamine (B152807) chemistry is intrinsically linked to the development of sophisticated synthetic methodologies that allow for precise functionalization. Current strategies often begin with the hydrogenation of precursors like 2-chloro-3,5-dinitropyridine (B146277) to produce the core 3,5-diaminopyridine structure. nih.gov However, the synthesis of more complex derivatives can present significant challenges, including harsh reaction conditions, the use of expensive catalysts, and environmental concerns. researchgate.net

Emerging strategies aim to overcome these limitations by focusing on efficiency, selectivity, and sustainability. Key areas of development include:

C-H Functionalization: Direct functionalization of the pyridine (B92270) ring's carbon-hydrogen bonds offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Research into metal-catalyzed and photochemical methods could provide novel pathways to introduce a variety of substituents onto the pyridine core. mdpi.com

Multi-Component Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly efficient for building molecular complexity. Designing new MCRs that incorporate the Pyridine-3,5-diamine scaffold could rapidly generate libraries of highly functionalized derivatives for screening in medicinal chemistry and materials science. nih.gov

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety for hazardous reactions, and facilitate scalability. Applying flow chemistry to the synthesis and functionalization of diaminopyridines could lead to more efficient and reproducible manufacturing processes.

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity under mild conditions. Exploring enzymatic approaches for the derivatization of Pyridine-3,5-diamine could provide access to chiral molecules and reduce the environmental impact of synthesis.

A notable synthetic application of 3,5-diaminopyridine is its use as a precursor for cis-3,5-diamino-piperidine (DAP), a scaffold developed as a synthetic mimic of 2-deoxystreptamine (B1221613) (2-DOS), which is a key component of aminoglycoside antibiotics. nih.govucsd.edu This transformation highlights a pathway where the aromatic pyridine core is strategically reduced to create a functional aliphatic ring system with significant therapeutic potential. ucsd.edu

Advanced Material Science Applications with Tailored Properties

Pyridine-3,5-diamine serves as a valuable monomer for the synthesis of high-performance polymers, particularly aromatic polyimides. The incorporation of the pyridine unit into a polymer backbone imparts a unique combination of properties, including high thermal stability, excellent mechanical strength, and improved solubility in organic solvents. researchgate.net The nitrogen atom in the pyridine ring can disrupt chain packing, reducing crystallinity and enhancing solubility, while its rigid aromatic structure contributes to thermal resilience. researchgate.netresearchgate.net

Future research in this area will focus on synthesizing novel polymers with properties tailored for specific high-tech applications:

Aerospace and Electronics: Polyimides derived from pyridine-containing diamines exhibit high glass transition temperatures (Tg) and thermal stability, making them suitable for applications in aerospace, such as lightweight structural components and insulating films that can withstand extreme temperatures. tandfonline.comrsc.org

Optoelectronic Devices: The development of transparent and colorless polyimide films is crucial for flexible displays and other optical applications. By carefully selecting co-monomers and modifying the polymer backbone, derivatives of Pyridine-3,5-diamine could be used to create materials with low dielectric constants and high optical transparency. rsc.org

Membranes for Gas Separation: The defined free volume and chemical affinity of polyimide membranes can be tuned for specific gas separation applications, such as carbon capture or hydrogen purification. The pyridine moiety offers a site for potential interactions with specific gas molecules, which could enhance separation efficiency.

The following tables summarize the properties of polyimides synthesized from various pyridine-containing diamine monomers, illustrating the potential performance benchmarks for new polymers based on the Pyridine-3,5-diamine scaffold.

| Polymer ID | Dianhydride Monomer | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (T5%, °C) | Char Yield at 800°C (%) | Source |

|---|---|---|---|---|---|

| PI-1 | 6FDA | 258 | 495 | 58.2 | tandfonline.com |

| PI-2 | PMDA | 310 | 501 | 60.8 | tandfonline.com |

| PI-3 | BTDA | 265 | 491 | 59.5 | tandfonline.com |

| PI-a | ODPA | 236 | 492 | - | researchgate.net |

| PI-b | 6FDA | 245 | 482 | - | researchgate.net |

| Polymer ID | Dianhydride Monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Source |

|---|---|---|---|---|---|

| PI-1 | 6FDA | 103 | 1.88 | 15.2 | tandfonline.com |

| PI-2 | PMDA | 145 | 1.25 | 13.5 | tandfonline.com |

| PI-3 | BTDA | 110 | 1.20 | 12.9 | tandfonline.com |

| PI-a | ODPA | 90 | 1.8 | 12 | researchgate.net |

| PI-b | 6FDA | 85 | 2.1 | 8 | researchgate.net |

Development of Novel Catalytic Systems Based on Pyridine-3,5-diamine Scaffolds

The pyridine framework is a cornerstone of coordination chemistry, and its derivatives are widely used as ligands in catalysis. nih.govacs.org Pyridine-3,5-diamine is particularly interesting due to its potential to act as a bidentate or tridentate ligand, coordinating to a metal center through the pyridine nitrogen and one or both of the amino groups. The two amino groups are strong electron-donating substituents, which increases the electron density on the pyridine ring and enhances its basicity. This electronic property can significantly influence the activity of a metal catalyst. nih.gov

Future research opportunities include:

Homogeneous Catalysis: Designing complexes where Pyridine-3,5-diamine or its derivatives (e.g., diimines formed by condensation with aldehydes) serve as ligands for transition metals like palladium, copper, or iron. cmu.edu Such complexes could be highly effective catalysts for cross-coupling reactions, polymerization reactions like Atom Transfer Radical Polymerization (ATRP), and oxidation/reduction processes. nih.govcmu.edu The electronic properties of the ligand can be fine-tuned by modifying the amino groups to control the catalytic activity and selectivity.

Heterogeneous Catalysis: Immobilizing Pyridine-3,5-diamine-based metal complexes onto solid supports (e.g., silica, polymers, or magnetic nanoparticles) could lead to the development of robust and recyclable heterogeneous catalysts. This would combine the high selectivity of homogeneous catalysts with the ease of separation and reuse characteristic of heterogeneous systems.

Organocatalysis: The basic nature of the pyridine nitrogen and the nucleophilicity of the amino groups make Pyridine-3,5-diamine itself a potential organocatalyst for various organic transformations, such as acylation reactions or Michael additions. sigmaaldrich.com

Interdisciplinary Research Opportunities in Chemical Sciences

The unique structure of Pyridine-3,5-diamine opens doors to numerous interdisciplinary research avenues, bridging synthetic chemistry with biology, medicine, and materials engineering.

Medicinal Chemistry: The pyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous approved pharmaceuticals. acs.org While isomers like 3,4-diaminopyridine (B372788) (Amifampridine) are used clinically, the 3,5-diamine isomer remains relatively unexplored. biosynth.comselleckchem.com A significant opportunity lies in using it as a starting point for novel therapeutics. As demonstrated by its conversion to the DAP scaffold for antibiotic development, it can serve as a key building block for molecules targeting bacterial ribosomes. nih.govucsd.edu Furthermore, drawing inspiration from other fused pyridine systems like imidazopyridines, which exhibit anticancer and antibacterial properties, derivatives of Pyridine-3,5-diamine could be synthesized and screened for a wide range of biological activities. nih.govmdpi.com

Supramolecular Chemistry and Crystal Engineering: The two amino groups and the pyridine nitrogen provide multiple hydrogen bonding sites. This makes Pyridine-3,5-diamine an excellent building block for designing complex supramolecular assemblies, such as metal-organic frameworks (MOFs) or organic co-crystals with specific structural and functional properties, like gas storage or selective sensing.

Chemical Sensing: Functionalizing the amino groups with chromophores or fluorophores could lead to the development of chemosensors. The pyridine nitrogen could selectively bind to specific metal ions or analytes, causing a detectable change in color or fluorescence, enabling applications in environmental monitoring or medical diagnostics. mdpi.com

Challenges and Opportunities in Pyridine-3,5-diamine Research

Despite its potential, the field of Pyridine-3,5-diamine research faces several challenges that also represent significant opportunities for innovation.

Challenges:

Synthetic Control: Achieving regioselective functionalization can be difficult. The presence of three reactive nitrogen sites and multiple ring carbons requires the development of highly selective synthetic methods to modify the molecule at a desired position.

Scalability and Cost: Some synthetic routes to diaminopyridines and their derivatives rely on expensive reagents or catalysts and may involve multiple steps, posing a barrier to large-scale, cost-effective production. researchgate.net